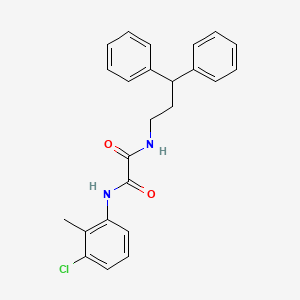

N'-(3-chloro-2-methylphenyl)-N-(3,3-diphenylpropyl)oxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N'-(3-chloro-2-methylphenyl)-N-(3,3-diphenylpropyl)oxamide" is not directly studied in the provided papers. However, similar compounds with related structures have been investigated, which can provide insights into the potential characteristics of the compound . For instance, compounds with chloro-substituted phenyl groups and oxamide functionalities have been synthesized and characterized, suggesting that the compound of interest may exhibit similar properties and reactivity patterns .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of an oxamide linkage between an amine and a carboxylic acid or its derivatives. For example, an asymmetrical N,N'-bis(substituted)oxamide ligand was synthesized and characterized, indicating that similar methodologies could potentially be applied to the synthesis of "this compound" . The synthesis processes are often followed by characterization using techniques such as X-ray diffraction, IR, and NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction and supported by DFT calculations. These studies reveal the geometrical parameters and the presence of various intermolecular interactions, such as hydrogen bonds and π-interactions, which are crucial for the stability of the molecules in the solid state . The molecular docking studies of similar compounds against biological targets suggest potential bioactivity, which could also be relevant for the compound of interest .

Chemical Reactions Analysis

While the specific chemical reactions of "this compound" are not detailed in the provided papers, the reactivity of similar compounds can be inferred. For instance, the presence of an oxamide group could make the compound a potential ligand for metal complexation, as seen in the synthesis of bimetallic complexes . The chloro-substituted phenyl group may also participate in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied using various spectroscopic and computational methods. Vibrational spectroscopy, such as FT-IR and FT-Raman, provides information on the functional groups present in the molecule . NMR spectroscopy offers insights into the chemical environment of the hydrogen and carbon atoms within the compound . The electronic properties, including HOMO-LUMO energies and first hyperpolarizability, indicate the chemical activity and nonlinear optical behavior of these molecules . These properties are likely to be similar for "this compound" due to the structural similarities.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Complexes bridged by asymmetric N,N'-bis(substituted)oxamide ligands have been synthesized, demonstrating potential anticancer activity. The structural analysis shows these complexes can interact with DNA and proteins, suggesting applications in drug design and biochemistry (Zheng et al., 2015).

- The formation and study of bimetallic complexes constructed from asymmetrical N,N'-bis(substituted)-oxamide highlight their cytotoxicities and reactivities towards DNA and protein, which could be beneficial in developing new therapeutic agents (Li et al., 2012).

Materials Science and Polymer Research

- Research into rigid-rod polyamides and polyimides derived from specific aromatic compounds provides insights into creating materials with high thermal stability and excellent thermooxidative stability, useful in high-performance applications (Spiliopoulos et al., 1998).

- The synthesis of polyamides containing fluorene, oxy-ether, and diphenyl-silane moieties presents materials with good transparency and thermal decomposition temperatures above 400°C, indicating their potential in optoelectronic devices (Tundidor‐Camba et al., 2011).

Eigenschaften

IUPAC Name |

N'-(3-chloro-2-methylphenyl)-N-(3,3-diphenylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN2O2/c1-17-21(25)13-8-14-22(17)27-24(29)23(28)26-16-15-20(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-14,20H,15-16H2,1H3,(H,26,28)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBUAAUOAFLFLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2532742.png)

![1,6,7,8-tetramethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2532743.png)

![2-[3-Methyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,3,7-trihydropurin-7-yl]acetam ide](/img/structure/B2532745.png)

![2-Bromo-3-(difluoromethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2532747.png)

![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole](/img/structure/B2532754.png)

![2-amino-11-[(4-fluorophenyl)methyl]-6-(2-methoxyethyl)-7-methyl-5,12-dioxospir o[6-hydro-4H-pyrano[3,2-c]pyridine-4,3'-indoline]-3-carbonitrile](/img/structure/B2532756.png)

![6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B2532758.png)